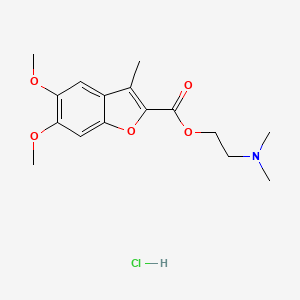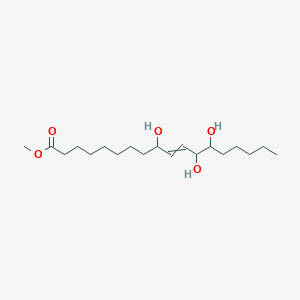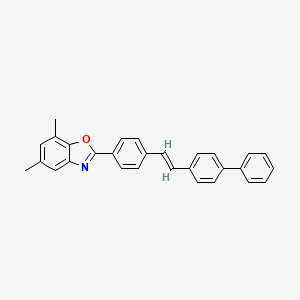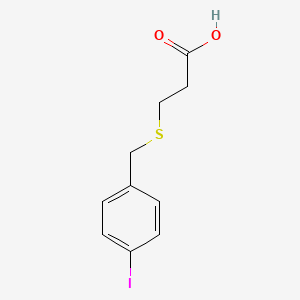
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrobenzoquinolizine core, which is substituted with amino, isobutyl, and dimethoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11bH-Benzo(a)quinolizine derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
11bH-Benzo(a)quinolizine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinolizine core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Sarett complex, Jones reagent, CrO3 in AcOH solution.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups and enhanced properties.
科学的研究の応用
11bH-Benzo(a)quinolizine derivatives have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic agents.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11bH-Benzo(a)quinolizine derivatives involves their interaction with various molecular targets. For example, some derivatives act as vesicular monoamine transporter 2 (VMAT2) inhibitors, depleting monoamine neurotransmitters like serotonin, norepinephrine, and dopamine from stores . This action is particularly relevant in the treatment of hyperkinetic movement disorders.
類似化合物との比較
Similar Compounds
Tetrabenazine: A VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Other Quinolizine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
11bH-Benzo(a)quinolizine derivatives are unique due to their specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, isobutyl, and dimethoxy groups, along with the dihydrochloride form, makes these compounds particularly interesting for research and potential therapeutic applications.
特性
CAS番号 |
39630-40-5 |
|---|---|
分子式 |
C19H32Cl2N2O2 |
分子量 |
391.4 g/mol |
IUPAC名 |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H30N2O2.2ClH/c1-12(2)7-14-11-21-6-5-13-8-18(22-3)19(23-4)9-15(13)17(21)10-16(14)20;;/h8-9,12,14,16-17H,5-7,10-11,20H2,1-4H3;2*1H/t14-,16+,17-;;/m0../s1 |
InChIキー |
MQBWUUKPEZHKES-NWPGHJEMSA-N |
異性体SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1N)OC)OC.Cl.Cl |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)






![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

